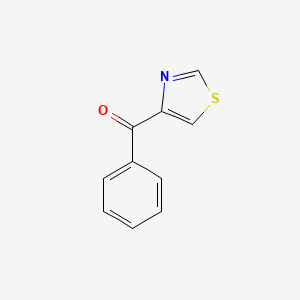

4-Benzoyl-1,3-thiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl(1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NOS/c12-10(9-6-13-7-11-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMCLLNBFQNCVJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CSC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128979-10-2 | |

| Record name | 4-benzoyl-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Advanced Preparative Strategies for 4 Benzoyl 1,3 Thiazole and Its Derivatives

Classical and Contemporary Approaches to Thiazole (B1198619) Ring Construction

The synthesis of the 1,3-thiazole ring is a well-established field in organic chemistry, with a variety of reliable methods at the disposal of synthetic chemists. encyclopedia.pubjneonatalsurg.com These methods typically involve the formation of the sulfur-carbon and nitrogen-carbon bonds of the heterocyclic ring through the reaction of two key building blocks. One component provides the C-N fragment, while the other supplies the S-C-C or S-C fragment. The choice of synthetic route often depends on the desired substitution pattern on the thiazole ring and the availability of starting materials.

The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most widely employed and versatile methods for the preparation of thiazoles. jneonatalsurg.comresearchgate.netresearchgate.net This reaction is prized for its reliability and the ability to produce thiazoles with various substituents in good to excellent yields. nih.govresearchgate.net The classical Hantzsch synthesis involves the condensation of an α-halocarbonyl compound with a thioamide. ijper.org

The core of the Hantzsch synthesis is the cyclocondensation reaction between an α-halocarbonyl compound and a source of the N-C-S fragment, such as a thioamide or thiourea (B124793). encyclopedia.pubnih.govbohrium.com The reaction proceeds through a series of steps, beginning with the nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the halocarbonyl compound, leading to the formation of an intermediate. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The use of thiourea in place of a thioamide leads to the formation of 2-aminothiazoles. acs.org

The versatility of the Hantzsch synthesis lies in the wide range of commercially available or readily accessible α-halocarbonyl compounds and thioamides, allowing for the synthesis of a diverse library of thiazole derivatives. researchgate.netresearchgate.net The reaction conditions are typically mild, often requiring heating in a suitable solvent like ethanol (B145695). nih.gov

| Reactant 1 (α-Halocarbonyl) | Reactant 2 (Thio-compound) | Product (Thiazole Derivative) | Reference |

| α-Bromoacetophenone | Thiobenzamide (B147508) | 2,4-Diphenyl-1,3-thiazole | jneonatalsurg.com |

| Ethyl bromopyruvate | Thiourea | Ethyl 2-amino-1,3-thiazole-4-carboxylate | nih.gov |

| 3-Chloro-2,4-pentanedione | Thiosemicarbazide (B42300) | 1-(2,4-Dimethyl-1,3-thiazol-5-yl)ethan-1-one semicarbazone | nih.gov |

| 2-Bromo-1-(4-chlorophenyl)ethanone | N/A | 4-(4-chlorophenyl)thiazol-2-amine | ijper.org |

The synthesis of 4-benzoyl-1,3-thiazole via the Hantzsch reaction necessitates the use of a specific α-halocarbonyl precursor. To achieve the desired benzoyl group at the 4-position of the thiazole ring, an α-halocarbonyl compound bearing a benzoyl moiety is required. A suitable precursor for this purpose would be a 2-halo-1-phenyl-1,3-dione. For instance, the reaction of 2-bromo-1-phenylpropane-1,3-dione with a thioamide would be expected to yield a this compound derivative. The specific thioamide used would determine the substituent at the 2-position of the resulting thiazole. This targeted approach allows for the strategic construction of the desired this compound scaffold.

A variation of the Hantzsch synthesis involves the use of thiosemicarbazides as the N-C-S building block. encyclopedia.pub The reaction of a thiosemicarbazide with a halogen-bearing acetophenone, such as 2-bromoacetophenone, provides a route to 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives. Further reaction of the hydrazinyl group can lead to a variety of substituted thiazoles.

More directly, thiosemicarbazones, which are readily prepared from the condensation of a ketone with thiosemicarbazide, can be reacted with α-halocarbonyl compounds to afford thiazole derivatives. nih.gov For example, the reaction of an acetophenone-derived thiosemicarbazone with an α-haloketone in a suitable solvent like ethanol leads to the formation of a 2,4-disubstituted thiazole. nih.gov This method offers a convenient pathway to complex thiazole structures.

In recent years, one-pot multicomponent reactions (MCRs) have emerged as powerful and efficient tools for the synthesis of complex molecules, including thiazole derivatives. jneonatalsurg.commedmedchem.com MCRs involve the combination of three or more reactants in a single reaction vessel to form a final product that incorporates portions of all the starting materials. researchgate.net This approach offers several advantages over traditional multi-step syntheses, including reduced reaction times, lower costs, and decreased waste generation. mdpi.com

Several MCRs have been developed for the synthesis of thiazoles. For instance, a one-pot synthesis of thiazole derivatives can be achieved through the reaction of an oxo-component, a primary amine, a thiocarboxylic acid, and an isocyanide. researchgate.net Another example involves the chemoenzymatic one-pot multicomponent synthesis of thiazole derivatives using an enzyme catalyst, which allows for mild reaction conditions and high yields. mdpi.comsemanticscholar.org These advanced strategies provide rapid access to diverse thiazole libraries.

| Reaction Type | Reactants | Product Type | Reference |

| Chemoenzymatic MCR | Benzoyl isothiocyanate, Secondary amine, Dimethyl acetylenedicarboxylate | Substituted thiazole | mdpi.comsemanticscholar.org |

| Ugi-type MCR | Oxo component, Primary amine, Thiocarboxylic acid, Isocyanide | 2,4-Disubstituted thiazole | researchgate.net |

| Lawsone-based MCR | Lawsone, Phenylglyoxal, Thiobenzamide | Thiazole-lawsone hybrid | acs.org |

Hantzsch Thiazole Synthesis and Its Variations

Targeted Synthesis of this compound Scaffolds

The targeted synthesis of the this compound scaffold can be achieved by applying the principles of the Hantzsch thiazole synthesis. The key to obtaining the desired product lies in the careful selection of the α-halocarbonyl precursor. A plausible synthetic route would involve the reaction of a 2-halo-1-phenyl-1,3-dicarbonyl compound with a suitable thioamide or thiourea.

For example, the reaction of 2-bromo-1-phenyl-1,3-propanedione with thiobenzamide would be expected to yield 2-phenyl-4-benzoyl-1,3-thiazole. Similarly, using thiourea in place of thiobenzamide would lead to 2-amino-4-benzoyl-1,3-thiazole. While direct literature examples for the synthesis of this compound are not extensively reported, the synthesis of structurally related compounds provides strong evidence for the feasibility of this approach. For instance, the synthesis of 4-benzyl-1,3-thiazole derivatives bearing a substituted phenyl carbonyl group at the fifth position has been successfully demonstrated. tandfonline.comtandfonline.comnih.gov This was achieved by reacting an appropriate adduct with an alpha-haloketone, highlighting the adaptability of this methodology for the construction of thiazoles with specific substitution patterns. tandfonline.com The strategic application of established synthetic protocols, therefore, provides a clear and viable pathway to the this compound scaffold.

Routes Employing Benzoyl-Containing Building Blocks

A prominent and widely utilized method for the synthesis of 4-benzoyl-1,3-thiazoles is the Hantzsch thiazole synthesis. encyclopedia.pubjneonatalsurg.comijper.org This classical condensation reaction involves the cyclization of an α-haloketone with a thioamide. encyclopedia.pubjneonatalsurg.com In this context, a benzoyl-containing α-haloketone, such as 2-bromo-1-phenylethanone (α-bromoacetophenone), serves as a key building block. The reaction of this precursor with various thioamides allows for the introduction of diverse substituents at the 2-position of the thiazole ring. For instance, reaction with thioformamide (B92385) yields the parent this compound, while thioacetamide (B46855) and thiourea produce 2-methyl- and 2-amino-4-benzoyl-1,3-thiazole, respectively.

Another approach involves the use of active methylene (B1212753) ketones in a one-pot, four-step process. This can include the bromination of a suitable ketone, followed by treatment with potassium thiocyanate (B1210189) and condensation with a primary amine to yield thiazol-2(3H)-imine derivatives. ekb.eg

Strategies for Introducing the Benzoyl Moiety at Position 4

Alternatively, the benzoyl group can be introduced at the C4-position of a pre-formed thiazole ring. A classic method for this transformation is the Friedel-Crafts acylation. nih.gov This reaction involves treating the thiazole derivative with benzoyl chloride or benzoic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride. The success of this reaction is contingent on the electronic properties of the thiazole ring, as it must be sufficiently activated for electrophilic substitution to occur at the desired position.

Derivatization and Functionalization Strategies

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Chemical Modifications at C-2, C-5, and Nitrogen of the Thiazole Ring

The C-2, C-5, and nitrogen atoms of the thiazole ring are primary targets for derivatization.

C-2 Position: The 2-position is frequently modified, often starting from the versatile 2-amino-4-benzoyl-1,3-thiazole intermediate. The amino group can be acylated to form amides, which has been a common strategy in the synthesis of various biologically active compounds. acs.orgnih.gov

C-5 Position: The C-5 position is susceptible to electrophilic substitution, especially when the ring is activated. jneonatalsurg.com Halogenation at this position, for instance, can provide a handle for further functionalization through cross-coupling reactions.

Nitrogen Atom: The thiazole nitrogen can be alkylated to form thiazolium salts, which can alter the physicochemical properties and biological activity of the parent compound. nih.gov

Acylation and Related Reactions for Diverse Substitution Patterns

Acylation reactions are a powerful tool for creating diverse substitution patterns on the this compound core. The acylation of 2-aminothiazole (B372263) derivatives is a widely employed strategy. acs.org For example, 2-amino-4-substituted-1,3-thiazoles can be acylated with benzoyl chloride derivatives to produce a range of N-acylated products. acs.org However, the acylation of 2-amino-4-halothiazoles can sometimes lead to mixtures of products, including bis-acylated derivatives. nih.gov

Bioisosteric Replacement Approaches in Analogue Synthesis

Bioisosteric replacement is a key strategy in medicinal chemistry to optimize lead compounds. In the context of this compound analogs, this can involve several modifications:

Replacement of the Benzoyl Phenyl Ring: The phenyl group of the benzoyl moiety can be replaced with other aromatic or heteroaromatic rings to modulate biological activity. researchgate.net

Replacement of the Thiazole Ring: The thiazole ring itself can be substituted with other heterocycles to explore different chemical space and potentially improve pharmacological properties. researchgate.net

Modification of the Linker: The introduction of different linkers, such as an NH group, between the thiazole core and other parts of the molecule is a bioisosteric approach aimed at improving metabolic stability and avoiding the formation of toxic metabolites. nih.gov This strategy has been used in the design of anti-inflammatory agents. tandfonline.comtandfonline.com

Reaction Mechanisms, Chemical Reactivity, and Transformation Pathways

Mechanistic Studies of Thiazole (B1198619) Formation Reactions

The most prominent method for synthesizing the thiazole core is the Hantzsch thiazole synthesis, which involves the cyclocondensation of an α-haloketone with a thioamide. wikipedia.orgbepls.com For the synthesis of 4-benzoyl-1,3-thiazole, this would typically involve the reaction of a 2-halo-1-phenylethan-1-one derivative with a suitable thioamide.

The mechanism of the Hantzsch synthesis begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone. nih.gov This initial step forms a key intermediate which then undergoes cyclization.

Subsequent dehydration of the resulting 4-hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring. researchgate.net The stability of intermediates and the energy of transition states are critical in determining the reaction outcome, particularly when stereocenters are present. Studies have shown that the rate of epimerization during thiazole formation can be controlled by the stabilization of a cationic transition state during the dehydration of the thiazoline (B8809763) ring. acs.orgnih.gov This process is influenced by the electronic nature of the substituents on the reacting molecules. For instance, electron-donating groups can accelerate the dehydration by stabilizing the cation, while electron-withdrawing groups may allow competing tautomerization pathways to become more significant. acs.org

A proposed mechanism for the formation of a thiazole from a thioamide and an α-haloketone involves several key steps:

S-Alkylation: The thioamide's sulfur atom acts as a nucleophile, attacking the α-carbon of the ketone and displacing the halide.

Cyclization: The nitrogen atom of the resulting iminothioether attacks the carbonyl carbon to form a five-membered ring, the 4-hydroxythiazoline intermediate. researchgate.net

Dehydration: Elimination of a water molecule from the hydroxythiazoline intermediate yields the final aromatic thiazole product.

The synthesis of thiazoles, including those with a 4-benzoyl substituent, is significantly influenced by the choice of catalysts and reaction conditions. A wide array of methods has been developed to improve yields, reduce reaction times, and promote environmentally benign processes.

Catalysts play a pivotal role in these syntheses. Both acid and base catalysis are common. Trifluoromethanesulfonic acid (TfOH) has been used to catalyze the coupling of α-diazoketones with thioamides. organic-chemistry.org Copper iodide, in combination with a base like lithium tert-butoxide, has proven effective for the direct arylation of heterocycle C-H bonds. organic-chemistry.org More recently, nano-catalysts, such as nano-Fe3O4 functionalized with a sulfonic acid group, have been employed for the three-component synthesis of thiazole derivatives under ultrasonic irradiation, demonstrating high efficiency and reusability. nanochemres.org

Reaction conditions are also a critical factor. Microwave irradiation has been shown to dramatically reduce reaction times, often completing the synthesis of N,4-diaryl-1,3-thiazole-2-amines in minutes without the need for a catalyst. nih.gov Solvent-free, solid-phase reactions, sometimes facilitated by grinding the reactants with a solid base like sodium carbonate, offer an eco-friendly and rapid alternative to traditional solvent-based methods. researchgate.net The use of water as a solvent, often in the presence of β-cyclodextrin as a phase-transfer catalyst, aligns with the principles of green chemistry. mdpi.com

Table 1: Selected Catalysts and Conditions for Thiazole Synthesis

| Catalyst System | Reactants | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| Trifluoromethanesulfonic acid (TfOH) | α-diazoketones, Thioamides | Metal-free | Good functional group tolerance, high yields | organic-chemistry.org |

| Copper Iodide (CuI) / Lithium tert-butoxide | Heterocycles, Aryl iodides | - | Direct C-H arylation of electron-rich heterocycles | organic-chemistry.org |

| Cross-PAA-SO3H@nano-Fe3O4 | Phenacyl bromide, Carbon disulfide, Primary amine | Ethanol (B145695), Ultrasonic irradiation | Reusable catalyst, high yields under mild conditions | nanochemres.org |

| None (Microwave) | α-bromoacetophenones, Aryl thioureas | Ethanol, 150 W, 80°C, 5 min | Rapid, catalyst-free | nih.gov |

| Sodium Carbonate (Solid Phase) | α-haloketones, Thioamides | Solvent-free, grinding | Eco-friendly, rapid (3-5 min), mild conditions | researchgate.net |

| β-Cyclodextrin | Phenacyl bromides, Thiourea (B124793) | Water, 50°C | "Green chemistry" approach, good yields | mdpi.com |

Chemical Transformations of the 4-Benzoyl Group

The benzoyl group at the C4 position of the thiazole ring provides a reactive handle for further molecular elaboration. Its chemistry is dominated by the electrophilic nature of the carbonyl carbon.

The carbonyl group of the 4-benzoyl substituent readily undergoes nucleophilic addition and condensation reactions.

Nucleophilic Addition: The carbonyl can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). wikipedia.org This transformation converts the planar ketone into a chiral alcohol, opening pathways for further stereoselective synthesis.

Condensation Reactions: The carbonyl group can condense with various nucleophiles to form a range of derivatives. For instance, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of hydrazones, which can then be used in subsequent cyclization reactions to build fused heterocyclic systems, such as thiazolopyridazines. ekb.egnih.gov Similarly, condensation with thiosemicarbazide (B42300) can be used as a step in the multi-component synthesis of more complex thiazole-containing scaffolds. ijcce.ac.ir

When a reaction can yield multiple isomers, the preference for one over others is termed selectivity. Regioselectivity refers to the preference for one position of attack over another, while stereoselectivity refers to the preferential formation of one stereoisomer. wikipedia.orgsaskoer.ca

In the derivatization of the 4-benzoyl group, the primary site of reaction (regioselectivity) is almost exclusively the carbonyl carbon due to its high electrophilicity. Stereoselectivity becomes a key consideration when the carbonyl group is converted into a new stereocenter, for example, during reduction to an alcohol. The approach of the nucleophile (e.g., a hydride from NaBH4) to the two faces of the planar carbonyl group can be influenced by the steric bulk of the adjacent thiazole ring and the phenyl group, potentially leading to the preferential formation of one enantiomer or diastereomer over the other.

Studies on the Hantzsch synthesis itself have demonstrated that the stereochemical outcome can be correlated with electronic factors, where the stabilization of transition states dictates the resulting stereochemistry. acs.orgnih.gov This principle of kinetic control, where the product distribution is determined by the relative rates of formation, is fundamental to understanding stereoselectivity in reactions involving the 4-benzoylthiazole core. youtube.com

Reactivity of the Thiazole Ring System with a 4-Benzoyl Substituent

The reactivity of the thiazole ring is significantly modulated by the presence of the 4-benzoyl substituent. The benzoyl group is strongly electron-withdrawing, which deactivates the thiazole ring towards electrophilic aromatic substitution. masterorganicchemistry.com

Electrophilic substitution on an unsubstituted thiazole ring preferentially occurs at the C5 position, which is the most electron-rich. jneonatalsurg.com The presence of a deactivating group like benzoyl at C4 further reduces the electron density of the ring, making electrophilic attack more difficult. However, if a reaction does proceed, the substitution is still expected to be directed to the C5 position, as the C2 position is generally the most electron-deficient site in the thiazole ring and thus less favorable for electrophilic attack. jneonatalsurg.com

Conversely, the electron-deficient nature of the benzoyl-substituted thiazole ring makes it more susceptible to nucleophilic substitution, particularly at the C2 position. The departure of a suitable leaving group from the C2 position can be facilitated by the electron-withdrawing effect of the substituent at C4.

Table 2: Reactivity of the Thiazole Ring

| Reaction Type | Position | Influence of 4-Benzoyl Group | Rationale | Reference |

|---|---|---|---|---|

| Electrophilic Substitution | C5 | Deactivating | The benzoyl group is strongly electron-withdrawing, reducing the ring's nucleophilicity. | masterorganicchemistry.comjneonatalsurg.com |

| Nucleophilic Substitution | C2 | Activating | The benzoyl group helps to stabilize the negative charge in the transition state. | jneonatalsurg.com |

Electrophilic and Nucleophilic Substitution Patterns

The reactivity of this compound in substitution reactions is dictated by the inherent electronic properties of the thiazole nucleus and the influence of the C4-benzoyl group. The thiazole ring is an electron-rich heterocycle, but the benzoyl group at the C4 position is strongly electron-withdrawing, which significantly modulates the electron density of the ring and, consequently, its reactivity.

Electrophilic Substitution:

The thiazole ring generally undergoes electrophilic substitution preferentially at the C5 position, which has the highest electron density. acs.org However, the electron-withdrawing nature of the benzoyl group at C4 deactivates the thiazole ring towards electrophilic attack. libretexts.org Despite this deactivation, any electrophilic substitution would still be expected to occur at the C5 position, the least deactivated site. Reactions such as nitration or halogenation would require harsh conditions, and the yields may be low. byjus.commasterorganicchemistry.com

Nucleophilic Substitution:

The C2 position of the thiazole ring is the most susceptible to nucleophilic attack, a reactivity pattern that is enhanced by the electron-withdrawing benzoyl group. acs.org While there is no inherent leaving group at the C2 position in this compound, a direct C-H functionalization under certain conditions, such as a Regel-type reaction, could lead to nucleophilic acylation. sci-hub.st More commonly, nucleophilic substitution would proceed if a leaving group is present at the C2 position. Another possibility is vicarious nucleophilic substitution (VNS), where a carbanion with a leaving group attacks the electron-deficient ring. organic-chemistry.org

| Reaction Type | Position | Reagents and Conditions | Expected Product | Notes |

|---|---|---|---|---|

| Electrophilic Substitution (e.g., Nitration) | C5 | HNO₃/H₂SO₄ | 4-Benzoyl-5-nitro-1,3-thiazole | The benzoyl group deactivates the ring, requiring harsh conditions. byjus.com |

| Nucleophilic Acylation (Regel-type) | C2 | Aroyl chloride, DMAP, Et₃N | 2,4-Dibenzoyl-1,3-thiazole | This reaction demonstrates the susceptibility of the C2 position to nucleophilic attack. sci-hub.st |

Oxidation and Reduction Pathways

The this compound molecule has two primary sites for redox reactions: the thiazole ring, specifically the sulfur atom, and the carbonyl group of the benzoyl substituent.

Oxidation:

The sulfur atom in the thiazole ring can be oxidized to a sulfoxide (B87167) or a sulfone. The oxidation of substituted 4-thiazolidinones with reagents like hydrogen peroxide or potassium permanganate (B83412) results in the corresponding sulfones. psu.edu The choice of oxidizing agent and reaction conditions can allow for selective oxidation. For instance, oxidation with hydrogen peroxide in acetic acid tends to yield the sulfoxide. psu.edu The benzoyl group is generally resistant to oxidation, but under very harsh conditions, cleavage of the carbon-carbon bond next to the carbonyl can occur.

Reduction:

The carbonyl group of the benzoyl substituent is readily reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) in an alcoholic solvent or lithium aluminum hydride (LiAlH₄) in an ether solvent. The resulting alcohol, (phenyl)(1,3-thiazol-4-yl)methanol, can be a versatile intermediate for further synthetic modifications. The thiazole ring itself is generally resistant to reduction under these conditions.

| Reaction Type | Functional Group | Reagents and Conditions | Expected Product | Reference |

|---|---|---|---|---|

| Oxidation | Thiazole sulfur | H₂O₂ in acetic acid | This compound-1-oxide (Sulfoxide) | psu.edu |

| Oxidation | Thiazole sulfur | KMnO₄ in aqueous acetic acid | This compound-1,1-dioxide (Sulfone) | psu.edu |

| Reduction | Benzoyl carbonyl | NaBH₄ in methanol (B129727) or ethanol | (Phenyl)(1,3-thiazol-4-yl)methanol | General reaction for ketones. |

Ring-Opening and Rearrangement Processes

The thiazole ring, while aromatic, can undergo ring-opening and rearrangement reactions under specific conditions, often promoted by strong bases or acids, or through photochemical pathways.

Ring-Opening:

Base-catalyzed ring-opening of thiazolium salts is a known process. For this compound, treatment with a strong base could potentially lead to cleavage of the thiazole ring. In related systems, such as 2,3-disubstituted-4-thiazolidinones, the ring is susceptible to opening. psu.edu The presence of the electron-withdrawing benzoyl group could facilitate nucleophilic attack that initiates ring cleavage. For example, a reaction with hydrazine could lead to ring transformation, as seen in the case of 2-benzoyl-1,4-benzothiazin-3-one, which rearranges to a pyrazole (B372694) derivative. savemyexams.com

Rearrangement:

Rearrangement reactions of this compound are less common but conceivable. The Favorskii rearrangement could be a potential pathway if a halogen is introduced at the carbon alpha to the carbonyl group (the benzylic position). msu.edu This reaction, which proceeds through a cyclopropanone (B1606653) intermediate, would result in a rearranged carboxylic acid derivative. msu.edu Another possibility is a benzilic acid-type rearrangement, although this typically requires a 1,2-dicarbonyl moiety. wikipedia.org A Dimroth rearrangement, involving the transposition of endocyclic and exocyclic heteroatoms, has been observed in related N-substituted 1,3,4-thiadiazoles and could be a possibility under certain conditions. solubilityofthings.com

| Process | Description | Conditions | Potential Product Type | Reference |

|---|---|---|---|---|

| Ring-Opening | Cleavage of the thiazole ring initiated by nucleophilic attack. | Strong base (e.g., NaOH) or nucleophile (e.g., hydrazine). | Acyclic thioamides or rearranged heterocycles. | savemyexams.com |

| Favorskii Rearrangement | Rearrangement of an α-halo ketone derivative. | Requires prior α-halogenation, then treatment with a strong base. | Carboxylic acid derivative. | msu.edu |

| Dimroth Rearrangement | Transposition of ring atoms and substituents. | Typically requires heat or acid/base catalysis. | Isomeric thiazole derivative. | solubilityofthings.com |

Structural Elucidation, Conformational Analysis, and Advanced Characterization

Advanced Spectroscopic Investigations for Mechanistic and Structural Insights

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of 4-benzoyl-1,3-thiazole derivatives in solution. Both ¹H and ¹³C NMR spectra provide critical data on the chemical environment of individual atoms, allowing for detailed conformational and stereochemical analysis. nih.gov

In studies of various this compound analogs, ¹H NMR chemical shifts of the aromatic protons are typically observed in the range of δ 7.0–8.5 ppm. nih.gov The protons of the thiazole (B1198619) ring itself show characteristic signals, with the C5-H proton appearing as a singlet. nih.govacs.org For instance, in a series of 4-benzyl-1,3-thiazole derivatives, the methylene (B1212753) protons of the benzyl (B1604629) group appear as a singlet around δ 3.8 ppm. tandfonline.com The NH proton of an amino group at the second position of the thiazole ring can be seen as a singlet at varying chemical shifts, often downfield. tandfonline.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbonyl carbon of the benzoyl group is a key diagnostic signal, typically resonating around δ 165 ppm. The carbon atoms of the thiazole ring also have distinct chemical shifts that can be used to confirm the structure of the molecule. nih.govacs.org Two-dimensional NMR techniques, such as COSY and HSQC, are employed to resolve overlapping signals and definitively assign proton and carbon resonances, which is crucial for complex derivatives.

Interactive Data Table: Representative ¹H NMR Data for this compound Derivatives.

| Compound | Solvent | Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) |

|---|---|---|---|---|---|

| Ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate | CDCl₃ | NH | 9.81 | s | - |

| Ar-H | 7.11-7.91 | m | - | ||

| OCH₃ | 3.83 | s | - | ||

| CH₂ (benzyl) | 3.80 | s | - | ||

| CH₂ (ethyl) | 4.40 | q | - | ||

| CH₃ (ethyl) | 1.41 | t | - | ||

| {4-Benzyl-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone | CDCl₃ | NH | 10.21 | s | - |

| Ar-H | 7.22-7.90 | m | - | ||

| CH₂ (benzyl) | 3.82 | s | - | ||

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate | CDCl₃ | NH | 11.17 | s | - |

| Ar-H | 7.23-7.89 | m | - | ||

| CH₂ (benzyl) | 3.81 | s | - |

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound and its derivatives by analyzing their characteristic vibrational modes. mdpi.com The carbonyl (C=O) stretching vibration of the benzoyl group is a prominent feature, typically appearing in the range of 1600-1750 cm⁻¹. tsijournals.com The exact position of this band can be influenced by conjugation and the electronic effects of substituents on the benzoyl ring. tsijournals.com

Other significant vibrational bands include those for the C=N stretching of the thiazole ring and the N-H stretching of amino or amide substituents. tandfonline.commdpi.com For instance, in a series of 4-benzyl-1,3-thiazole derivatives, the N-H stretch was observed around 3148-3263 cm⁻¹, while the C=O stretch of the benzoyl group appeared between 1598-1642 cm⁻¹. tandfonline.comtandfonline.com When an ester group is present, its C=O stretch is also clearly identifiable, typically at a higher wavenumber than the benzoyl C=O. tandfonline.comtandfonline.com The analysis of these vibrational modes provides a detailed fingerprint of the molecule, confirming the presence of key functional groups. mdpi.com

Interactive Data Table: Key IR Absorption Frequencies for this compound Derivatives (cm⁻¹).

| Compound | N-H Stretch | C-H Stretch (aliphatic) | C=O Stretch (Ester) | C=O Stretch (Benzoyl) |

|---|---|---|---|---|

| Ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate | 3168 | 2983 | 1727 | 1639 |

| Ethyl 5-benzoyl-4-benzyl-1,3-thiazol-2-ylcarbamate | 3148 | 2910 | 1737 | 1637 |

| Methyl 4-benzyl-5-(4-chlorobenzoyl)-1,3-thiazol-2-ylcarbamate | 3263 | 2951 | 1700 | 1612 |

Mass spectrometry (MS) is a crucial technique for confirming the molecular weight of this compound derivatives and for elucidating their fragmentation pathways, which can provide valuable structural information. mdpi.com High-resolution mass spectrometry (HRMS) provides highly accurate molecular weight data, which helps in confirming the elemental composition of the synthesized compounds. acs.org

Electron impact (EI) and electrospray ionization (ESI) are common ionization methods used for these compounds. vulcanchem.comresearchgate.net The fragmentation patterns observed in the mass spectrum can reveal the connectivity of the different structural motifs within the molecule. For example, the loss of the benzoyl group is a common fragmentation pathway. nih.gov In studies of 4-benzyl-1,3-thiazole derivatives, the molecular ion peak (M+1) is often observed, confirming the molecular weight of the compound. tandfonline.comtandfonline.com The fragmentation patterns are generally consistent with the cleavage at the thiazole ring and the loss of substituents. vulcanchem.com

Interactive Data Table: Mass Spectrometry Data for Selected this compound Derivatives.

| Compound | Ionization Method | Calculated Molecular Weight | Observed [M+1]⁺ (m/z) |

|---|---|---|---|

| Ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate | LC-MS | 396.12 | 397.3 |

| {4-Benzyl-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone | LC-MS | 404.09 | 405.9 |

| {4-Benzyl-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(4-chlorophenyl)methanone | LC-MS | 438.05 | 439.3 |

X-ray Crystallographic Studies of this compound Derivatives

X-ray diffraction studies on single crystals of this compound derivatives have revealed important details about their solid-state conformation. The thiazole ring is generally found to be planar. iucr.org However, the phenyl ring of the benzoyl group and other substituents are often twisted out of the plane of the thiazole ring. nih.gov

The crystal packing of this compound derivatives is stabilized by a variety of intermolecular and intramolecular interactions. Hydrogen bonding is a common feature, particularly when amino or amide groups are present. iucr.org For instance, in the crystal structure of N-(thiazol-2-yl)acetamide, N—H···N hydrogen bonds link the molecules into inversion dimers. iucr.org Intramolecular hydrogen bonds can also occur, for example, between a carbonyl oxygen and a nearby N-H group, forming a stable six-membered ring. nih.gov

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful tools for investigating the structural and electronic properties of this compound and its derivatives at the atomic level. These theoretical methods provide insights that complement experimental data, aiding in the interpretation of spectra and the prediction of molecular behavior.

Density Functional Theory (DFT) is a robust quantum mechanical method used to calculate the electronic structure of molecules. By employing functionals such as B3LYP with basis sets like 6-311++G(d,p), researchers can accurately predict geometric parameters, including bond lengths and angles, as well as vibrational frequencies. nbu.edu.sanih.gov

DFT calculations have been successfully used to optimize the molecular geometry of various thiazole derivatives. nbu.edu.sabohrium.com For instance, the calculated geometric parameters for related benzothiazole (B30560) compounds are found to be in good agreement with experimental X-ray diffraction data. mdpi.com The optimized structure confirms the molecule exists as a stable conformer, which serves as the basis for further calculations. tsijournals.com

Vibrational frequency analysis is a key application of DFT. The calculated vibrational spectra (FT-IR and Raman) for thiazole-containing molecules show good correlation with experimental spectra. nih.govnih.gov Assignments of vibrational modes are often performed using Potential Energy Distribution (PED) analysis. nih.gov For example, in related aromatic thiazole compounds, the characteristic C-H stretching vibrations are predicted in the 3100-3000 cm⁻¹ range, while C=N stretching bands are observed between 1610-1545 cm⁻¹. tsijournals.comanalis.com.my

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Calculated DFT/B3LYP (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(C-H) aromatic | 3057 | 3100-3066 | Aromatic C-H stretching |

| ν(C-H) aliphatic | 2924 | - | Aliphatic C-H stretching |

| ν(C=O) | 1620 | - | Carbonyl stretching |

| ν(C=N) | 1610-1545 | - | Thiazole ring stretching |

| ν(C-S) | 723-593 | - | Thiazole C-S stretching |

Data synthesized from representative thiazole derivatives discussed in the literature. tsijournals.comanalis.com.mysemanticscholar.org

Conformational analysis is critical for understanding the three-dimensional structure and stability of flexible molecules like this compound. Both Molecular Mechanics (MM) and Quantum Mechanics (QM) methods are employed for this purpose.

MM methods, using force fields like MM2, are often used for initial geometry optimization of complex molecules. tandfonline.com This approach is computationally less expensive and suitable for exploring the potential energy surface. For a series of 4-Benzyl-1,3-thiazole derivatives, the geometry of the most active molecule was optimized using the MM2 force field to understand its structural features. tandfonline.comtandfonline.com However, it is noted that some force field implementations can lead to erroneous results in conformational analysis, highlighting the need for careful application and validation. consensus.app

QM calculations, particularly DFT, provide more accurate energy minimization and conformational stability information. dntb.gov.ua By performing relaxed scans of rotatable bonds, researchers can identify the most stable conformers and calculate the energy barriers between them. nih.gov For some 1,3-benzothiazole derivatives, DFT calculations revealed the existence of two main conformers with a rotational barrier ranging from 5.73 to 9.78 kcal/mol. nbu.edu.sa This detailed analysis helps in understanding the molecule's preferred shape, which is crucial for its interactions with other molecules.

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis, providing insights into the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. qeios.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for predicting molecular reactivity and stability. nbu.edu.saqeios.com A small energy gap suggests a molecule is more polarizable and reactive, as it requires less energy to undergo electronic excitation. researchgate.net For various substituted thiazole derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.95 to 4.70 eV. nbu.edu.sa

The distribution of these orbitals provides further information. In many benzoyl-thiazole type structures, the HOMO is often localized on the electron-rich thiazole ring, while the LUMO may be centered on the benzoyl group or other electron-withdrawing substituents, indicating potential sites for nucleophilic and electrophilic attack. This analysis is instrumental in understanding charge-transfer interactions within the molecule. shd-pub.org.rs

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| 2-vinyl-1,3-benzothiazole | -6.49 | -1.79 | 4.70 |

| 1,3-benzothiazole-2-carboxaldehyde | -7.14 | -3.19 | 3.95 |

| 4-benzyl-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione | -6.21 | -1.78 | 4.43 |

Data derived from DFT calculations on related thiazole structures. nbu.edu.sanih.gov

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment, such as solvents or biological macromolecules. nih.govnih.gov These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals dynamic properties.

MD simulations are particularly useful for understanding the stability of a ligand-receptor complex. rsc.orgdergipark.org.tr For instance, in studies of thiazole derivatives as enzyme inhibitors, MD simulations lasting up to 1.0 microsecond (μs) are performed to evaluate the stability of the molecule within a protein's binding pocket. nih.gov The root-mean-square deviation (RMSD) of the molecule's atoms is monitored over time; a stable RMSD plot indicates that the system has reached equilibrium and the binding mode is stable. nih.govnih.gov

Furthermore, MD simulations can elucidate the role of solvent molecules. By explicitly including solvent molecules (like water) in the simulation box, it is possible to study solvation effects and the formation of hydrogen bonds between the molecule and the solvent. researchgate.net This provides a more realistic model of the molecule's behavior in solution compared to gas-phase calculations. The use of a polarizable continuum model (PCM) in DFT calculations is another approach to investigate solvent effects on the electronic and thermodynamic properties of thiazole derivatives. shd-pub.org.rs

Applications in Organic Synthesis and Catalysis

4-Benzoyl-1,3-thiazole as a Synthetic Building Block and Intermediate

The utility of the thiazole (B1198619) ring as a synthetic precursor is well-established. Its ability to function as a stable yet reactive scaffold allows for its transformation into various functional groups, making it a valuable intermediate in multistep syntheses.

The thiazole nucleus is widely recognized as a "masked formyl group" in organic synthesis. orgsyn.org This strategy involves the use of a stable thiazole derivative to introduce a formyl group precursor into a molecule, which can then be unmasked under specific conditions to reveal the aldehyde functionality. A prominent example of this methodology is the use of 2-trimethylsilylthiazole (2-TST) as a formyl anion equivalent. orgsyn.org This reagent has been instrumental in the one-carbon chain homologation of aldehydes, a key step in the synthesis of complex molecules. orgsyn.org

However, based on the available scientific literature, there is no direct evidence to suggest that this compound itself is employed as a masked formyl group equivalent. The presence of the benzoyl group at the 4-position likely influences the electronic properties and reactivity of the thiazole ring in a manner that differs from derivatives like 2-TST, which are specifically designed for this purpose.

The concept of using thiazole derivatives as formyl anion equivalents is a powerful tool for carbon chain elongation. This approach allows for the nucleophilic addition of a "formyl" unit to an electrophilic carbon, typically a carbonyl group, thereby extending the carbon skeleton of a molecule. The "Thiazole-Aldehyde Synthesis" strategy, which relies on the facile conversion of the thiazole ring into a formyl group, has been a cornerstone of this methodology. orgsyn.org

While this is a general and powerful strategy within the thiazole family of compounds, specific examples detailing the use of this compound as a formyl anion equivalent for carbon chain elongation are not prominently featured in the surveyed literature. The reactivity of the thiazole ring is significantly influenced by its substituents, and the benzoyl group at the 4-position may not be conducive to the specific reaction sequence required for it to act as a formyl anion equivalent in the same manner as other thiazole derivatives.

Integration into Complex Molecular Architectures

Thiazole derivatives serve as valuable building blocks for the synthesis of more complex molecules, including those with significant biological activity. Their ability to be incorporated into larger scaffolds, including fused and bridged heterocyclic systems, underscores their importance in synthetic chemistry.

A significant application of the thiazole-based synthetic methodology is the stereoselective synthesis of chiral polyhydroxylated compounds, such as sugars and their derivatives. orgsyn.org The iterative use of 2-trimethylsilylthiazole (2-TST) has enabled the diastereoselective synthesis of chiral α-hydroxy aldehydes, which are key intermediates in the construction of these complex molecules. orgsyn.org This method has been successfully applied to the synthesis of various chiral polyhydroxylated aldehydes with up to eight carbon atoms. orgsyn.org

Despite the success of the general thiazole methodology in this area, there is no specific mention in the reviewed literature of this compound being directly used for the stereoselective synthesis of chiral polyhydroxylated compounds. The specific stereochemical control required for these syntheses is highly dependent on the nature of the thiazole derivative used, and the focus has primarily been on reagents like 2-TST.

Thiazole derivatives are versatile precursors for the construction of fused and bridged heterocyclic systems. The reactivity of the thiazole ring allows for its participation in cycloaddition and condensation reactions to form more elaborate molecular architectures. For instance, keto-enol tautomers of 2-thiazolyl-1-phenylethenols, which can be generated from 2-methylthiazoles and benzoyl chloride, react with α,β-alkynyl esters to produce highly functionalized fused-ring heterocycles such as 5H-thiazolopyridinecarboxylates. thieme-connect.com

While this demonstrates a pathway to fused systems originating from precursors related to this compound, direct examples of using this compound as a starting material for the construction of fused or bridged heterocyclic systems are not explicitly detailed in the available research. However, the use of a related compound, 4-Benzoyl-1-cyanoacetylthiosemicarbazide, as a precursor for the synthesis of various heterocycles like thiazoles, triazoles, and thiadiazines has been reported, suggesting that benzoyl-substituted building blocks can be valuable in the synthesis of diverse heterocyclic structures. dntb.gov.uascirp.orgresearchgate.net

Potential in Catalyst Design or Precursor for Ligands

The use of heterocyclic compounds as ligands for metal catalysts is a significant area of research in organic synthesis. The nitrogen and sulfur atoms in the thiazole ring offer potential coordination sites for metal ions. While some oxazole derivatives have been utilized as ligands in asymmetric catalysis, there is no specific information in the surveyed literature to indicate that this compound has been applied in catalyst design or as a precursor for ligands. semanticscholar.org The development of new ligands is an active area of research, and the potential of this compound in this context remains to be explored.

Medicinal Chemistry Research: Mechanistic Insights and Rational Design of 4 Benzoyl 1,3 Thiazole Analogues

Structure-Activity Relationship (SAR) Studies and Pharmacophore Modeling

The rational design of novel therapeutic agents based on the 4-benzoyl-1,3-thiazole scaffold is heavily reliant on a deep understanding of their structure-activity relationships (SAR) and the identification of key pharmacophoric features. Researchers have systematically modified the core structure to probe the influence of various substituents on biological activity and to construct models that predict target interaction.

Influence of Substituents on Molecular Recognition and Biological Activity

SAR studies on this compound analogues have revealed that minor structural modifications can lead to significant changes in biological potency and selectivity. These studies typically involve the systematic alteration of different parts of the molecule, often categorized into distinct regions or rings.

For a series of 4-substituted methoxybenzoyl-aryl-thiazoles (SMART) designed as anticancer agents, the structure was conceptualized as having three aromatic rings ("A", "B", and "C") and a carbonyl linker. nih.gov The "A" ring is a phenyl group at position 2 of the thiazole (B1198619), the "B" ring is the central 1,3-thiazole, and the "C" ring is the benzoyl moiety at position 4. nih.gov SAR studies indicated that replacing the amide linker in precursor compounds with a carbonyl group and dehydrogenating the thiazolidine ring to a thiazole significantly enhanced antiproliferative activity against cancer cell lines. nih.gov

In the context of anti-inflammatory agents, SAR analysis of 4-benzyl-1,3-thiazole derivatives designed as dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors provided critical insights. nih.gov The activity was found to be highly dependent on the nature of the substituents at positions 2, 4, and 5 of the thiazole ring. nih.govnih.gov For instance, the introduction of a carbalkoxy amino side chain at the second position of the thiazole scaffold generally resulted in better biological activity compared to an aryl amino side chain. nih.govnih.gov

| Scaffold Position | Substituent/Modification | Observed Effect on Biological Activity | Target/Activity | Reference |

|---|---|---|---|---|

| Position 2 (Thiazole Ring) | Carbalkoxy amino group | Increased anti-inflammatory activity compared to phenyl amino group | COX/LOX Inhibition | nih.govnih.gov |

| Position 2 (Thiazole Ring) | Phenyl amino group | Lower anti-inflammatory activity compared to carbalkoxy amino group | COX/LOX Inhibition | nih.govnih.gov |

| Position 4 (Thiazole Ring) | Benzyl (B1604629) group | Considered a key pharmacophoric element for anti-inflammatory activity | COX/LOX Inhibition | nih.gov |

| Position 5 (Thiazole Ring) | Para-substituted phenyl carbonyl group (e.g., p-methoxybenzoyl) | Essential for anti-inflammatory activity | COX/LOX Inhibition | nih.gov |

| Linker (between Thiazole and "C" Ring) | Change from Amide (CONH) to Carbonyl (CO) | Significant enhancement of antiproliferative activity | Anticancer (Tubulin Inhibition) | nih.gov |

Identification of Key Pharmacophoric Features for Target Interaction

Pharmacophore modeling distills complex SAR data into a three-dimensional arrangement of essential chemical features required for biological activity. For this compound analogues, distinct pharmacophore models have been proposed for different therapeutic targets.

Based on the potent dual COX/LOX inhibitor Ethyl 4-benzyl-5-(4-methoxybenzoyl)-1,3-thiazol-2-ylcarbamate (RS31), a three-point pharmacophore model for anti-inflammatory activity has been proposed. nih.gov This model includes:

The carbalkoxy amino side chain at the second position of the thiazole ring.

The benzyl group at the fourth position.

The para-substituted phenyl carbonyl group at the fifth position. nih.gov

This model serves as a blueprint for designing novel molecules that can interact with multiple rate-limiting steps in the inflammatory cascade. nih.govnih.gov

For antitubulin activity, pharmacophore models have been developed for related heterocyclic compounds that share key structural elements with this compound analogues, such as the trimethoxyphenyl moiety often found in the "C" ring (benzoyl portion). nih.govresearchgate.net A representative four-point pharmacophore model for antitubulin agents derived from 1,3,4-thiadiazole amides consists of two hydrogen bond acceptors, one aromatic ring, and one hydrophobic feature (AAHR). researchgate.netarabjchem.org Such models are crucial for virtual screening and designing new compounds that can effectively bind to the colchicine (B1669291) site of tubulin. arabjchem.org

Investigations of Molecular Target Interactions and Mechanistic Pathways

Identifying the specific molecular targets and understanding the mechanistic pathways through which this compound analogues exert their effects are central to their development as therapeutic agents. Research has focused on enzyme inhibition, receptor binding, and computational simulations to elucidate these interactions at a molecular level.

Enzyme Inhibition Studies (e.g., COX/LOX, Tubulin, Kinases like ItK, PI3K, NF-kb, Eg5, ALK5, Akt/protein kinase B, Top I and II)

The this compound scaffold has been shown to be a versatile platform for developing inhibitors of various enzymes implicated in disease.

COX/LOX Inhibition: Several studies have focused on designing this compound derivatives as dual inhibitors of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid cascade that produces pro-inflammatory mediators. researchgate.net Analogues were developed using Darbufelone, a known dual COX/LOX inhibitor, as a lead molecule. nih.gov The resulting compounds showed promising dual inhibitory profiles, with some exhibiting potent activity against both COX-2 and 5-LOX. researchgate.netnih.gov

Tubulin Inhibition: The anticancer activity of certain 4-substituted methoxybenzoyl-aryl-thiazole (SMART) compounds has been attributed to their ability to inhibit tubulin polymerization. nih.gov This mechanism is shared by well-known anticancer agents like colchicine. nih.gov Studies on other 2,4-disubstituted thiazole derivatives confirmed that compounds featuring a 4-(3,4,5-trimethoxyphenyl) moiety can be potent inhibitors of tubulin polymerization, with some analogues showing activity exceeding that of the reference drug combretastatin A-4. researchgate.net

Kinase Inhibition: The thiazole scaffold is a recognized pharmacophore in the design of kinase inhibitors. biointerfaceresearch.com While specific studies on this compound against the full panel of kinases listed are limited, research on closely related structures demonstrates their potential. Benzothiazole-thiazole hybrids have been designed and studied as inhibitors of the p56lck kinase, which is crucial for T-cell signaling. biointerfaceresearch.com Other studies have shown that thiazole derivatives can inhibit Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis, and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. mdpi.commdpi.com The inhibition of the PI3K-Akt signaling pathway is a known mechanism for reducing inflammatory responses. nih.gov

Topoisomerase I and II Inhibition: DNA topoisomerases are essential enzymes for DNA replication and are validated targets for cancer chemotherapy. Thiazole derivatives have been investigated as inhibitors of these enzymes. researchgate.net For example, a series of thiazole-based stilbene analogs were found to be potent inhibitors of human DNA topoisomerase IB (Top1). mdpi.com Other research has identified novel thiazole derivatives that act as potential topoisomerase II inhibitors. researchgate.net Furthermore, related benzothiazole (B30560) compounds have been developed as dual inhibitors of bacterial topoisomerases (DNA gyrase and topoisomerase IV), highlighting the scaffold's versatility in targeting these enzymes across different species. nih.govacs.org

| Compound/Analogue Series | Target Enzyme | Inhibitory Activity (IC₅₀) | Reference |

|---|---|---|---|

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | COX-2 | 0.07 µM | researchgate.net |

| (2-(diphenylamino)-4-(4-nitrophenyl)thiazol-5-yl)(naphthalen-1-yl)methanone | 5-LOX | 0.29 µM | researchgate.net |

| Thiazole derivative 7c | Tubulin Polymerization | 2.00 µM | researchgate.net |

| Thiazole derivative 9a | Tubulin Polymerization | 2.38 µM | researchgate.net |

| Thiazole-based stilbene analog 8 | Topoisomerase IB | Potent Inhibition (++++ rating) | mdpi.com |

| Benzothiazole derivative 1 | E. coli DNA Gyrase | 0.8 nM | acs.org |

| Thiazole derivative 4 | VEGFR-2 | 0.093 µM | mdpi.com |

Receptor Binding and Modulation Mechanisms

While much of the research on this compound analogues has focused on enzyme inhibition, studies on structurally related compounds suggest potential interactions with cellular receptors. For instance, a series of C-benzoyl-1,2,3-triazoles, which share the benzoyl-azole motif, were synthesized and tested for their ability to displace flunitrazepam from the benzodiazepine binding site on GABA-A receptors. nih.gov

More directly, molecular dynamics simulations were performed on a series of 1-phenyl-4-benzoyl-1-hydro-triazole analogues that act as inverse agonists for the Estrogen-related receptor α (ERRα). mdpi.comresearchgate.net ERRα is a nuclear receptor overexpressed in various cancers, making it an attractive therapeutic target. mdpi.com These studies elucidated the binding mode of these inverse agonists within the receptor's ligand-binding domain, providing a framework for understanding how such compounds can modulate receptor activity. mdpi.comresearchgate.net Although these studies were on a triazole core, the shared 4-benzoyl-azole structure provides valuable mechanistic insights that could be translatable to the this compound series.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Computational methods are indispensable tools for visualizing and understanding the interactions between small molecule inhibitors and their biological targets. Molecular docking and molecular dynamics (MD) simulations have been widely applied to the this compound scaffold and its derivatives.

Molecular Docking: Docking studies have been used to predict the binding poses of thiazole derivatives in the active sites of various targets. For tubulin inhibitors, docking has shown how these compounds occupy the colchicine binding site, interacting with key amino acid residues. researchgate.net In the case of kinase inhibitors, docking has elucidated binding patterns within the ATP-binding site of enzymes like p56lck and VEGFR-2. biointerfaceresearch.commdpi.com For VEGFR-2, key interactions with residues such as Glu883, Cys917, and Asp1043 were identified. mdpi.com Docking of topoisomerase inhibitors has helped to visualize how these molecules intercalate with DNA and interact with the enzyme-DNA complex. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, assessing the stability of binding poses predicted by docking. physchemres.org MD simulations of benzothiazole-thiazole hybrids bound to p56lck were used to understand the structural requirements for potent inhibition. biointerfaceresearch.com For the ERRα inverse agonists, MD simulations revealed that the interaction with a hydrophobic interlayer composed of Phe328 and Phe495 was critical for biological activity. mdpi.com These simulations also showed that the stability of the ligand-protein complex, often evaluated by calculating the binding free energy, correlates well with the observed biological activity. mdpi.comphyschemres.org

Exploration of In Vitro Bioactivity Profiles (Mechanistic Focus)

The this compound scaffold has emerged as a versatile pharmacophore, with its analogues demonstrating a wide spectrum of in vitro biological activities. The mechanistic underpinnings of these activities are a focal point of medicinal chemistry research, aiming to elucidate the molecular interactions that drive their therapeutic potential.

Antiproliferative and Anticancer Activity: Cellular Mechanisms of Action

Analogues of this compound have shown significant promise as anticancer agents, primarily by targeting the colchicine binding site on β-tubulin. This interaction disrupts microtubule dynamics, a critical process for cell division, leading to cell cycle arrest and apoptosis.

One prominent series, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART compounds), exemplifies this mechanism. These compounds inhibit tubulin polymerization, leading to a halt in the G2/M phase of the cell cycle. rsc.org Structural modifications to the SMART template, such as introducing a phenyl-aminothiazole (PAT) scaffold, have yielded compounds with maintained nanomolar potency against cancer cell lines and, importantly, an ability to circumvent P-glycoprotein-mediated multidrug resistance. nih.gov Further structure-activity relationship (SAR) studies have explored modifications of the "A" and "C" rings of the SMART scaffold, as well as the thiazole "B" ring and the carbonyl linker, to identify more potent derivatives. nih.gov

In a related approach, 2-aryl-4-benzoyl-imidazoles (ABI) were developed by replacing the thiazole ring of the SMART series with an imidazole ring. These compounds also competitively bind to the colchicine site on tubulin, disrupting its polymerization. researchgate.netmdpi.com Notably, ABI analogues have demonstrated equal potency against both multidrug-resistant cancer cells and their sensitive parental counterparts. researchgate.netmdpi.com

Research into other thiazole derivatives has revealed additional anticancer mechanisms. For instance, a novel set of 1,3-thiazole derivatives has been shown to exhibit potent antiproliferative activity against breast cancer cell lines by inhibiting the vascular endothelial growth factor receptor-2 (VEGFR-2). nih.gov This inhibition leads to the induction of programmed cell death through both apoptosis and necrosis, as well as cell cycle arrest at the G1 stage. nih.gov

The apoptotic pathway is a common mechanism for thiazole-based anticancer agents. Studies on 2-arylalkylamino-4-amino-5-(3′,4′,5′-trimethoxybenzoyl)-thiazole derivatives have shown that they can induce apoptosis in a time and concentration-dependent manner in cancer cell lines. rsc.org

The following table summarizes the antiproliferative activity of selected this compound analogues and related compounds.

| Compound Class | Example Compound | Cancer Cell Line(s) | Mechanism of Action | IC50 Value |

| SMART | Compound 1 | Ovarian (OVCAR-8), NCI/ADR-RES | Tubulin polymerization inhibition | Not specified in provided text |

| PAT | Compounds 45a-c | Ovarian (OVCAR-8), NCI/ADR-RES | Tubulin polymerization inhibition | Nanomolar range |

| ABI | Compound 5da | Melanoma | Tubulin polymerization inhibition (colchicine site) | 15.7 nM (average) |

| 1,3-Thiazole Derivative | Compound 4 | Breast (MCF-7, MDA-MB-231) | VEGFR-2 inhibition, apoptosis, necrosis, G1 cell cycle arrest | 5.73 µM (MCF-7), 12.15 µM (MDA-MB-231) |

| 2-Arylalkylamino-4-amino-5-aroylthiazole | Compounds 8e, 8f, 8k | U-937, SK-MEL-1 | Apoptosis induction | 5.7 to 12.2 µM |

Anti-inflammatory Mechanisms: Beyond Symptomatic Relief

The anti-inflammatory properties of this compound analogues are primarily attributed to their ability to dually inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. nih.govnih.gov This dual inhibition is considered a superior strategy compared to targeting a single pathway, as it can offer a broader anti-inflammatory effect with a potentially improved safety profile. nih.govnih.gov

The design of these anti-inflammatory agents has often been guided by an analogue-based approach, using known dual COX/LOX inhibitors like Darbufelone as a lead molecule. nih.govnih.govmdpi.com By analyzing the structure of Darbufelone, a three-point pharmacophore has been proposed for designing novel dual-acting anti-inflammatory agents based on the 1,3-thiazole scaffold. nih.govmdpi.com This has led to the synthesis of 4-benzyl-1,3-thiazole derivatives with substitutions at the second and fifth positions of the thiazole ring. nih.govmdpi.com

Structure-activity relationship studies have revealed that the nature of the substituent at the second position of the thiazole scaffold is crucial for biological activity. For instance, derivatives with a carbalkoxy amino side chain have demonstrated greater anti-inflammatory activity than those with a phenyl amino side chain. nih.govmdpi.com The introduction of an NH linker at this position is a bioisosteric approach aimed at improving metabolic stability and avoiding the generation of toxic metabolites. nih.govmdpi.com

Furthermore, research has indicated a correlation between the anti-inflammatory and cholinesterase inhibitory activities of some 1,3-thiazole derivatives. mdpi.com Certain compounds have been found to inhibit lipopolysaccharide (LPS)-stimulated production of the pro-inflammatory cytokine TNF-α in peripheral blood mononuclear cells, in addition to inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.com More recently, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the release of inflammatory cytokines such as NO, IL-6, and TNF-α. mdpi.com

The following table presents the anti-inflammatory activity of a representative 4-benzyl-1,3-thiazole derivative.

| Compound | Key Structural Feature | Proposed Mechanism |

| RS31 | Carbalkoxy amino side chain at position 2 | Dual COX/LOX inhibition |

Antimicrobial Activity: Mechanistic Investigations and Target Interaction Studies (e.g., antibacterial, antifungal, antituberculosis)

The 1,3-thiazole nucleus is a core component of many compounds with a broad spectrum of antimicrobial activities. Research in this area focuses on elucidating the mechanisms of action and identifying the molecular targets of these compounds.

Antibacterial Activity: The antibacterial potential of thiazole derivatives has been extensively studied. One proposed mechanism of action is the inhibition of bacterial DNA gyrase B. nih.gov Molecular docking studies have also suggested that some heteroaryl(aryl) thiazole derivatives may exert their antibacterial effect by inhibiting the E. coli MurB enzyme, which is involved in peptidoglycan biosynthesis. nih.gov Structure-activity relationship studies of benzannelated 1,3-thiazoles have shown that these derivatives can have significantly improved in vitro antibacterial activity against both Gram-positive (e.g., methicillin-resistant Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Antifungal Activity: this compound analogues have demonstrated notable antifungal activity, particularly against Candida species. The primary mechanism of action for many of these compounds is the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the ergosterol biosynthesis pathway in fungi. Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell growth inhibition and death. Molecular docking studies have supported the interaction of these thiazole derivatives with the active site of lanosterol 14α-demethylase.

Another identified antifungal mechanism involves the induction of oxidative stress. One (4-phenyl-1,3-thiazol-2-yl) hydrazine (B178648) derivative has been shown to increase the production of reactive oxygen species (ROS) in Candida albicans, leading to oxidative damage and subsequent cell death. This compound was also found to inhibit biofilm formation, a key virulence factor for C. albicans. Furthermore, some 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives have been observed to impair fungal membrane integrity, causing structural damage and cell lysis.

The following table summarizes the antimicrobial activity of selected 1,3-thiazole derivatives.

| Compound Class | Target Organism(s) | Mechanism of Action | MIC/MBC/MFC Range |

| Heteroaryl(aryl) Thiazole Derivatives | Bacteria (e.g., B. cereus, E. coli) | Putative inhibition of E. coli MurB enzyme | MIC: 0.23–0.7 mg/mL, MBC: 0.47–0.94 mg/mL (for the most active compound) |

| Heteroaryl(aryl) Thiazole Derivatives | Fungi | Putative inhibition of 14α-lanosterol demethylase | MIC: 0.06–0.47 mg/mL, MFC: 0.11–0.94 mg/mL |

| 2-Hydrazinyl-4-phenyl-1,3-thiazole Derivatives | Candida albicans | Inhibition of lanosterol 14α-demethylase | MIC: 3.9 µg/mL (for the most active compound) |

| (4-phenyl-1,3-thiazol-2-yl) hydrazine | Pathogenic fungi (e.g., Candida, Aspergillus) | Induction of oxidative stress (ROS production) | MIC: 0.0625–4 µg/mL |

Other Bioactivities (e.g., anticonvulsant, antioxidant) with Focus on Molecular Basis

Beyond their anticancer, anti-inflammatory, and antimicrobial properties, this compound analogues and related thiazole derivatives have been investigated for other bioactivities.

Anticonvulsant Activity: Several 1,3,4-thiadiazole derivatives, which share a similar heterocyclic core, have shown significant anticonvulsant activity in animal models, such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) induced seizure tests. The lipophilic nature of the ring system is believed to contribute to this activity. While the precise molecular mechanisms are still under investigation, the structural features of these compounds make them promising candidates for the development of new anti-epileptic drugs.

Antioxidant Activity: The antioxidant potential of thiazole derivatives has also been explored. nih.gov The molecular basis for this activity often lies in the ability of the thiazole ring and its substituents to scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.

Lead Compound Optimization Strategies and Rational Drug Design

The optimization of lead compounds is a critical step in the drug discovery process, and rational drug design plays a pivotal role in developing this compound analogues with enhanced potency and improved pharmacokinetic profiles.

A key strategy in the optimization of these compounds has been the use of a pharmacophore hybridization approach. This involves combining the structural features of the this compound scaffold with other pharmacophores known to interact with specific biological targets. For example, the design of dual COX/5-LOX inhibitors has been guided by the pharmacophore derived from the retro-analysis of Darbufelone. nih.govmdpi.com

Structure-activity relationship (SAR) studies are fundamental to rational drug design. For anticancer agents targeting tubulin, SAR studies have focused on modifying the "A," "B," and "C" rings of the 4-substituted methoxybenzoyl-aryl-thiazole (SMART) template. nih.gov These studies have led to the development of new families of compounds, such as the phenyl amino thiazoles (PAT), with improved water solubility and oral bioavailability. nih.gov

Molecular modeling and docking studies are also integral to the rational design process. These computational tools allow for the visualization of how this compound analogues interact with their target proteins at the molecular level. For instance, docking studies have been used to predict and confirm the binding of these compounds to the colchicine binding site of tubulin and the active site of lanosterol 14α-demethylase. researchgate.netmdpi.com

Design of Libraries for High-Throughput Screening (HTS)

The design and synthesis of compound libraries are essential for high-throughput screening (HTS) to identify novel and potent drug candidates. For this compound analogues, combinatorial chemistry and solid-phase synthesis have emerged as powerful approaches for generating large and diverse libraries.

Solid-phase organic synthesis (SPOS) offers the advantages of simplified purification and high-throughput capability. mdpi.com This technique has been successfully applied to the synthesis of thiazole and its fused derivatives. mdpi.com For example, a solid-phase parallel synthesis approach has been developed for 2,4,5-trisubstituted thiazole derivatives, allowing for the incorporation of three points of diversity into the thiazole ring system. This method utilizes a carbamimidothioate linker and allows for the substitution of the core skeleton with a variety of building blocks, such as amines, alkyl halides, and acid chlorides.

The design of these libraries is often guided by the core this compound scaffold, with diversity introduced at various positions of the thiazole and benzoyl rings. The goal is to create a collection of compounds with a wide range of physicochemical properties to maximize the chances of identifying hits in HTS campaigns. The selection of building blocks is crucial and is often based on factors such as commercial availability, chemical reactivity, and the potential to introduce favorable drug-like properties.

Computational Approaches in Lead Discovery and Optimization

In the quest for novel therapeutics, computational chemistry has become an indispensable tool for the rational design and optimization of drug candidates. For this compound analogues, a variety of in silico methods are employed to elucidate their structure-activity relationships (SAR), predict their biological activities, and refine their pharmacokinetic profiles. These computational strategies significantly accelerate the drug discovery pipeline by prioritizing the synthesis of compounds with the highest potential for success.

A multifaceted computational approach, integrating molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics (MD) simulations, provides a comprehensive understanding of the molecular interactions underpinning the biological activity of this compound derivatives.

Molecular Docking Studies

Molecular docking is a powerful computational tool used to predict the binding orientation of a small molecule (ligand) to its macromolecular target, typically a protein. This method allows for the visualization of key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex.

In the context of this compound analogues, docking studies can be instrumental in identifying crucial binding motifs. For instance, the benzoyl group might occupy a hydrophobic pocket within the active site of a target enzyme, while the thiazole ring could form important hydrogen bonds with nearby amino acid residues. By systematically docking a library of virtual this compound derivatives, researchers can prioritize compounds for synthesis based on their predicted binding affinity and mode of interaction.

Below is a representative table of molecular docking results for a series of hypothetical this compound analogues against a protein target. The docking score is an estimation of the binding affinity, with lower scores indicating a more favorable interaction.

| Compound ID | Substitution on Benzoyl Ring | Docking Score (kcal/mol) | Key Interacting Residues |

| BZT-1 | H | -8.5 | Tyr23, Leu88, Val121 |

| BZT-2 | 4-Cl | -9.2 | Tyr23, Leu88, Val121, Phe122 |

| BZT-3 | 4-OCH3 | -8.9 | Tyr23, Ser89, Val121 |

| BZT-4 | 4-NO2 | -9.5 | Arg20, Tyr23, Leu88, Val121 |

| BZT-5 | 3-OH | -9.1 | Tyr23, Asp86, Leu88 |

This is a hypothetical table created for illustrative purposes based on typical molecular docking results.

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling technique that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors that influence activity, QSAR models can be used to predict the potency of unsynthesized analogues and guide the design of more effective compounds.

For a series of this compound derivatives, a 2D-QSAR model might reveal that properties such as lipophilicity (LogP), molar refractivity (MR), and specific electronic parameters of the substituents on the benzoyl ring are critical for their biological function. A hypothetical QSAR equation could be formulated as:

pIC50 = 0.62 * LogP + 0.15 * MR - 0.34 * σ + 3.45

In this equation, pIC50 represents the negative logarithm of the half-maximal inhibitory concentration, LogP is the partition coefficient, MR is the molar refractivity, and σ is the Hammett electronic parameter. Such an equation would suggest that increased lipophilicity and molar refractivity, along with electron-donating substituents, could enhance the biological activity of these compounds.